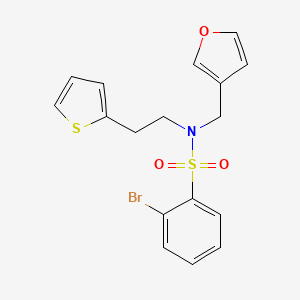

2-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3S2/c18-16-5-1-2-6-17(16)24(20,21)19(12-14-8-10-22-13-14)9-7-15-4-3-11-23-15/h1-6,8,10-11,13H,7,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONRAOOSDSXVOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor to introduce the bromine atom. This is followed by the formation of the benzenesulfonamide group through sulfonation and subsequent amide formation. The furan and thiophene rings are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: The corresponding hydrogenated compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The biological activity of 2-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is primarily attributed to its interaction with specific protein targets within pathogens or cancer cells. The sulfonamide moiety can inhibit key enzymes or receptors involved in disease processes.

Antimicrobial Properties

Sulfonamides are known for their antimicrobial properties. This compound has shown potential against various bacterial strains, including both gram-positive and gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

Preliminary studies indicate that this compound may also possess anticancer properties. It has been observed to inhibit specific enzymes related to cancer progression, suggesting its potential use in cancer therapeutics.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that incorporate functional groups known for their reactivity and biological activity. The synthetic routes often include:

- Formation of the Sulfonamide : Reaction of furan and thiophene derivatives with sulfonyl chlorides.

- Bromination : Introduction of the bromine atom through electrophilic aromatic substitution.

These synthetic methods allow for the modification of the compound to enhance its biological activity or to create derivatives for further study.

Case Studies and Research Findings

Research has highlighted the potential applications of this compound in various fields:

- Antimicrobial Research : Studies have demonstrated that derivatives of sulfonamides exhibit significant antimicrobial activity against resistant bacterial strains, making them valuable in combating antibiotic resistance.

- Cancer Research : Investigations into the anticancer properties have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

- Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like diabetes and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the heterocyclic rings can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The target compound’s unique combination of a brominated benzene core, furan, and thiophene substituents distinguishes it from other sulfonamide derivatives. Key structural analogs include:

- N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones: These feature a brominated thiophene linked to a quinolone via an oxoethyl group, showing antibacterial activity .

- (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide: A thiophene-containing sulfonamide with a propenylamino linker, exhibiting potent anticancer activity .

- N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide : A simpler sulfonamide with a methoxyphenyl group, highlighting the role of aromatic substituents in bioactivity .

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Reported Activity | Potency vs. Controls |

|---|---|---|---|---|

| Target Compound | Benzenesulfonamide | 2-Br, furan-3-ylmethyl, thiophen-2-yl ethyl | Not explicitly reported | N/A |

| N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]quinolones | Quinolone-sulfonamide hybrid | 5-Br-thiophen-2-yl, oxoethyl | Antibacterial | Moderate (MIC: 4–16 µg/mL) |

| (Z)-4-(3-Oxo-3-(thiophen-2-yl)propenylamino) derivatives | Benzenesulfonamide | Thiophen-2-yl propenylamino, heterocycles | Anticancer (MCF-7 cells) | IC₅₀: 1.2–3.8 µM (vs. doxorubicin IC₅₀: 4.5 µM) |

| N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide | Benzenesulfonamide | 2-Methoxyphenyl, ethyl | General sulfonamide activity | Not quantified |

Electronic and Pharmacokinetic Implications

- In contrast, bromine on thiophene (as in compounds) could direct electronic effects toward the quinolone core, altering bacterial target binding .

- This contrasts with ’s propenylamino linker, which likely improves conformational flexibility for kinase inhibition .

Biological Activity

The compound 2-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative notable for its complex structure, which includes a bromine atom, a furan moiety, and a thiophene group. This unique combination suggests significant potential for diverse biological activities, particularly in antimicrobial and anticancer applications. The presence of the sulfonamide group is crucial as it is known for its ability to interact with various biological targets, enhancing the compound's pharmacological profile.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a sulfonamide functional group that is integral to its biological activity. The structural components include:

- Bromine Atom : Enhances reactivity and may influence binding affinity to targets.

- Furan and Thiophene Rings : These heteroaromatic systems are often associated with anti-inflammatory and anticancer properties.

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties , primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This mechanism disrupts nucleic acid synthesis in bacteria, leading to growth inhibition. Preliminary studies suggest that this compound may exhibit similar antimicrobial effects due to its sulfonamide moiety.

Anticancer Potential

Recent research indicates that compounds with similar structures can exhibit significant anticancer activity . The following findings highlight the potential of this compound:

- Cytotoxicity : In vitro studies have shown that derivatives of sulfonamides can possess cytotoxic effects against various cancer cell lines, including breast (MCF-7), leukemia (CEM), and melanoma (MEL-8) cells. For example, related compounds demonstrated IC values in the low micromolar range, indicating potent antiproliferative effects .

- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis through various pathways, including caspase activation. Flow cytometry assays have revealed that similar compounds can arrest cell proliferation at specific cell cycle phases, contributing to their efficacy as anticancer agents .

Synthesis and Evaluation

The synthesis of this compound typically involves several steps, including bromination and amidation reactions. These synthetic routes allow for the generation of high-purity compounds suitable for biological evaluation.

Comparative Activity Table

The following table summarizes the biological activities of this compound in comparison to related compounds:

| Compound Name | Structure | IC (µM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | TBD | Antimicrobial, Anticancer |

| Sulfonamide A | Structure | 19.41 - 29.27 | Anticancer |

| Sulfonamide B | Structure | 0.48 - 5.13 | Anticancer |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide?

- Methodology : A plausible route involves reductive amination of brominated benzenesulfonyl chloride with furan-3-ylmethylamine and 2-(thiophen-2-yl)ethylamine derivatives. Purification via flash column chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH, 92:7:1) ensures high yield and purity . Brominated precursors, such as 2-bromo-benzenesulfonyl chloride, can be sourced from analogs in crystallographic studies (e.g., N-(2-bromophenyl) derivatives) .

- Key Considerations : Monitor reaction progress using TLC and confirm intermediate structures via .

Q. Which spectroscopic and crystallographic techniques are optimal for structural elucidation?

- Methodology :

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve bond lengths, angles, and torsional conformations . For example, analogous sulfonamide structures (e.g., N-(2-bromophenyl) derivatives) show C–S bond lengths of ~1.76 Å and Br–C distances of ~1.89 Å .

- NMR : and NMR in DMSO-d₆ or CDCl₃ to detect aromatic protons (δ 7.2–8.1 ppm), thiophene/furan protons (δ 6.2–7.0 ppm), and sulfonamide NH (δ 10–12 ppm, if present) .

- Validation : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Advanced Research Questions

Q. How do density functional theory (DFT) methods compare in predicting electronic properties of this compound?

- Methodology :

- Functionals : B3LYP (Becke’s three-parameter hybrid functional) with exact exchange terms achieves <2.4 kcal/mol deviation in thermochemical properties . For correlation energy, the Colle-Salvetti formula (adapted into DFT) provides <5% error in electron density calculations .

- Basis Sets : Use 6-311++G(d,p) for geometry optimization and LANL2DZ for bromine’s relativistic effects.

Q. What strategies resolve contradictions in crystallographic data, such as disordered thiophene/furan moieties?

- Methodology :

- Refinement : Apply SHELXL’s PART and SUMP instructions to model disorder, using constraints for bond distances and angles (e.g., thiophene C–S bonds fixed at 1.71 Å) .

- Validation : Compare R-factors before/after disorder modeling. For example, analogous sulfonamides achieve R1 < 0.05 with full-matrix least-squares refinement .

- Case Study : In N-(2-bromophenyl) derivatives, thermal ellipsoid plots resolved positional disorder in bromine atoms .

Q. How do substituents (furan, thiophene, bromine) influence solubility and stability?

- Methodology :

- Solubility : Measure in DMSO, MeOH, and aqueous buffers (pH 1–10) using HPLC (≥98% purity threshold) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Thiophene’s electron-rich nature may enhance oxidative stability compared to furan .

- Data Table :

| Solvent | Solubility (mg/mL) | Stability (t₁/₂ at 25°C) |

|---|---|---|

| DMSO | >50 | >6 months |

| H₂O | <0.1 | <24 hours |

Q. What in vitro assays assess structure-activity relationships (SAR) for biological targets?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.